molecular formula C24H26O3 B601032 7-Oxo-bexarotene CAS No. 368451-15-4

7-Oxo-bexarotene

Cat. No. B601032
M. Wt: 362.47
InChI Key:
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Description

7-Oxo-bexarotene is a derivative of bexarotene . Bexarotene is a member of the retinoid class of drugs and is associated with birth defects in humans . It is indicated for the treatment of cutaneous manifestations of cutaneous T-cell lymphoma in patients who are refractory to at least one prior systemic therapy .


Synthesis Analysis

While specific synthesis details for 7-Oxo-bexarotene were not found, there is a paper discussing the synthesis of Bexarotene .


Molecular Structure Analysis

The molecular formula of 7-Oxo-bexarotene is C24H26O3 . The IUPAC name is 4-[1-(3,5,5,8,8-pentamethyl-7-oxo-6H-naphthalen-2-yl)ethenyl]benzoic acid . The molecular weight is 362.5 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Oxo-bexarotene include a molecular weight of 362.5 g/mol, a XLogP3-AA of 6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 3, an exact mass of 362.18819469 g/mol, a monoisotopic mass of 362.18819469 g/mol, a topological polar surface area of 54.4 Ų, a heavy atom count of 27, and a complexity of 622 .

Scientific Research Applications

  • Metabolism and Activation of Retinoid Receptors : 7-Oxo-bexarotene is a metabolite of bexarotene, a rexinoid used for treating cutaneous T-cell lymphoma. The metabolism of bexarotene has been studied in liver slices and microsomes from rats, dogs, and humans. It's observed that while there is substantial systemic exposure to the oxidative metabolites of bexarotene, including 7-Oxo-bexarotene, they have reduced activity in activating retinoid receptors compared to the parent compound (Howell et al., 2001).

  • Effects on Alzheimer's Disease : Contrary to earlier reports, bexarotene was found to have no significant effect on brain amyloid-β levels or cognitive function in animal models of Alzheimer's disease. This challenges the potential efficacy of bexarotene, and possibly its metabolites like 7-Oxo-bexarotene, for Alzheimer's treatment (O’Hare et al., 2016).

  • Prodrug Strategies for Neurodegenerative Diseases : There are studies exploring bexarotene prodrugs, designed to release bexarotene (and possibly its metabolites) in areas of the brain affected by neurodegenerative diseases. This strategy is based on the enzyme NAD(P)H/quinone oxidoreductase, elevated in neurodegenerative conditions (Schäfer et al., 2014).

  • Potential for Brain Imaging : Carbon-11 labeled bexarotene, which could include its metabolites like 7-Oxo-bexarotene, has been synthesized for potential use in brain imaging, especially in the context of Alzheimer's disease research (Rotstein et al., 2014).

  • Effects on Cholesterol Homeostasis and Atherosclerosis : Bexarotene has been found to improve cholesterol distribution and inhibit atherosclerosis progression in mice, suggesting a potential application in cardiovascular diseases. This could be relevant for its metabolites as well (Lalloyer et al., 2006).

  • Role in Cancer Therapy : Bexarotene exhibits anti-tumor activities, and its metabolites like 7-Oxo-bexarotene could be implicated in this context. Research includes its use in combination with other drugs for treating non-small-cell lung cancer (Khuri et al., 2001).

Safety And Hazards

Bexarotene can cause fetal harm when administered to a pregnant female . It is a member of the retinoid class of drugs that is associated with birth defects in humans . Bexarotene also caused birth defects when administered orally to pregnant rats .

Future Directions

Bexarotene has shown great potential, demonstrating enhanced therapeutic activity against a plethora of tumor types, both as a single agent and as an adjuvant with other targeted agents . It has been found to exert pharmacological effects in the nervous system, with low bioavailability and poor cerebral distribution limiting its application in treatment on neurological disorders . Therefore, extensive research is required to confirm its potential .

properties

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-7-oxo-6H-naphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMHAABXFLIUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(=O)CC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-bexarotene

CAS RN

368451-15-4
Record name 7-Oxo-bexarotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-OXO-BEXAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POY4N4NX0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
9
Citations
SR Howell, MA Shirley, TA Grese, DA Neel… - Drug metabolism and …, 2001 - ASPET
… to RXR was stronger than that to RAR, but it was much reduced relative to the parent compound; the only RXR binding affinity of less than 1000 nM was that of 7-oxo-bexarotene, the …
Number of citations: 41 dmd.aspetjournals.org
A Kryczyk-Poprawa, I Zupkó, P Bérdi, P Żmudzki… - Pharmaceutics, 2021 - mdpi.com
… Both 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene are the major metabolites … -oxo-5,6,7,8-tetrahydronaphtyl (7-oxo-bexarotene—BEXP-3) and ultimately could lead to the …
Number of citations: 2 www.mdpi.com
PDQ Huy, NQ Thai, Z Bednarikova… - ACS chemical …, 2017 - ACS Publications
… Four bexarotene metabolites have been identified in plasma: 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene. In vitro studies suggest that after oxidation, metabolites may be …
Number of citations: 24 pubs.acs.org
SM Malik, B Collins, M Pishvaian, P Ramzi… - Clinical lung cancer, 2011 - Elsevier
… Four bexarotene metabolites have been identified in plasma: 6- and 7-hydroxybexarotene and 6- and 7-oxo-bexarotene. In vitro studies suggest that cytochrome P450 3A4 is the major …
Number of citations: 11 www.sciencedirect.com
Y Liu, P Wang, G Jin, P Shi, Y Zhao, J Guo, Y Yin… - Ageing Research …, 2023 - Elsevier
… Four bexarotene metabolites have been identified in plasma, including 6- and 7-hydroxyl-bexarotene and 6- and 7-oxo-bexarotene, all of which have been shown to effectively activate …
Number of citations: 3 www.sciencedirect.com
DA Solimando Jr, JA Waddell - Hospital Pharmacy, 2000 - journals.sagepub.com
… The drug is metabolized in the liver to the 6-and 7hydroxy- and oxo- forms (6- and 7-hydroxy-bexarotene; 6and 7-oxo-bexarotene). Clearance of the drug is reported to be reduced in …
Number of citations: 1 journals.sagepub.com
M Hossein, A Nessa, G Maryam, L Vahideh - Iranian Journal of …, 2013 - iranjd.ir
Retinoids are synthetic and natural analogues of vitamin A that have various effects on cellular differentiation, cellular proliferation, immune system, and embryonic development. The …
Number of citations: 9 www.iranjd.ir
SF Wong - obatoclaxantagonist.com
… Four circulating oxidized metabolites, 6- and 7-hydroxy- bexarotene and 6- and 7-oxo-bexarotene, have been identi- fied from analysis of human plasma. In vitro studies13 sug- gest …
Number of citations: 0 obatoclaxantagonist.com
FS Alyaqoub - 2005 - search.proquest.com
Targretin was tested for its ability to prevent lung tumors in A/J mice induced by vinyl carbamate. Doses 30-300 mg/kg decreased tumors multiplicity by greater than 19%. Administering …
Number of citations: 4 search.proquest.com

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